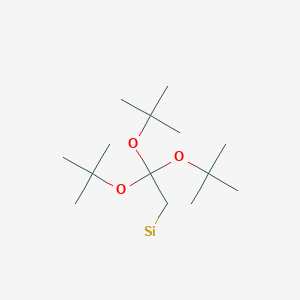phosphaniumolate CAS No. 103411-27-4](/img/structure/B14336888.png)
[(Octan-2-yl)oxy](oxo)phosphaniumolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Octan-2-yl)oxyphosphaniumolate is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to organic groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Octan-2-yl)oxyphosphaniumolate typically involves the reaction of octan-2-ol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product. The reaction can be represented as follows:
Octan-2-ol+POCl3→(Octan-2-yl)oxyphosphaniumolate+HCl
Industrial Production Methods
In industrial settings, the production of (Octan-2-yl)oxyphosphaniumolate involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
(Octan-2-yl)oxyphosphaniumolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octan-2-yl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
(Octan-2-yl)oxyphosphaniumolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Octan-2-yl)oxyphosphaniumolate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonic acid, mono(1-methylheptyl) ester: Similar in structure but differs in the alkyl group attached to the phosphorus atom.
Phosphine oxides: Share the phosphorus-oxygen bond but have different substituents.
Uniqueness
(Octan-2-yl)oxyphosphaniumolate is unique due to its specific alkyl group (octan-2-yl) and its ability to form stable coordination complexes. This uniqueness makes it valuable in applications where specific reactivity and stability are required .
Eigenschaften
CAS-Nummer |
103411-27-4 |
|---|---|
Molekularformel |
C8H17O3P |
Molekulargewicht |
192.19 g/mol |
IUPAC-Name |
octan-2-yloxy-oxido-oxophosphanium |
InChI |
InChI=1S/C8H17O3P/c1-3-4-5-6-7-8(2)11-12(9)10/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
OURLQPKHGAJMKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)O[P+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B14336823.png)

![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)





![N-Methyl-N'-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea](/img/structure/B14336864.png)

![N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide](/img/structure/B14336870.png)

![Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate](/img/structure/B14336880.png)

